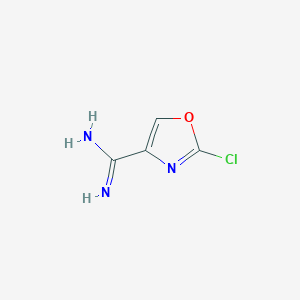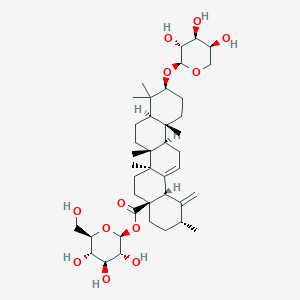
2-Chloro-1,3-oxazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-oxazole-4-carboximidamide can be achieved through various methods. One common approach involves the reaction of 2-chloro-1,3-oxazole with cyanamide under specific conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1,3-oxazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole-4-carboximidamide: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2-Bromo-1,3-oxazole-4-carboximidamide: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
2-Fluoro-1,3-oxazole-4-carboximidamide: Contains a fluorine atom, which can influence its biological activity and chemical stability.
Uniqueness
2-Chloro-1,3-oxazole-4-carboximidamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4H4ClN3O |
|---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
2-chloro-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C4H4ClN3O/c5-4-8-2(1-9-4)3(6)7/h1H,(H3,6,7) |
InChI Key |
GDUZEIYATIIDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)


![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)




![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)

